Ethyl 3-amino-5-bromo-2-chlorobenzoate
Description
Contextualizing Ethyl 3-amino-5-bromo-2-chlorobenzoate within the Class of Substituted Benzoic Acid Esters
This compound is a specific example of a polysubstituted benzoic acid ester. Its structure is defined by an ethyl ester group and three distinct substituents on the benzene (B151609) ring: an amino group at position 3, a bromine atom at position 5, and a chlorine atom at position 2. This precise arrangement of functional groups dictates its unique chemical identity and reactivity. While specific experimental data for this exact isomer is not prevalent, its properties can be inferred from its structure and comparison with related compounds.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H9BrClNO2 |
| Molecular Weight | 278.53 g/mol |
| CAS Number | Not available in search results |
Significance of Multifunctionalized Aromatic Systems in Contemporary Chemical Research
Multifunctionalized aromatic systems, such as this compound, are of immense significance in modern chemical research. Polysubstituted arenes are core structural frameworks found in a vast number of natural products, pharmaceuticals, and agrochemicals. rsc.org The function of these molecules is directly tied to the specific substituents attached to the benzene core, making flexible substitution patterns highly desirable. rsc.org
The strategic placement of multiple functional groups on a single aromatic scaffold provides a powerful tool for chemists. It allows for sequential and selective reactions, where one functional group can be modified while the others remain intact or are used to direct the reaction to a specific site. This level of control is crucial in the total synthesis of complex natural products and the development of new drugs. nih.gov In medicinal chemistry, the introduction of different functional groups is used to fine-tune a molecule's biological activity, binding affinity for a target receptor, and pharmacokinetic properties. researchgate.net For instance, halogens are frequently incorporated into drug candidates to enhance their therapeutic profile by improving drug-receptor interactions and modulating metabolism. researchgate.net
Beyond pharmaceuticals, these versatile building blocks are used to create advanced materials. The electronic and optical properties of conjugated organic systems, which often incorporate heteroatoms and halogens, are central to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). nbinno.com The ability to precisely control the substitution pattern on an aromatic ring allows scientists to tune the material's properties for specific applications.
Overview of Research Paradigms for Complex Organic Compounds
The execution of these synthetic routes relies on a vast toolbox of chemical reactions. Modern organic synthesis has moved beyond classical methods to embrace advanced strategies that offer greater efficiency, selectivity, and sustainability. numberanalytics.com These include:
Asymmetric Synthesis : This is crucial for producing enantiomerically pure compounds, which is essential in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects. numberanalytics.com This is achieved using chiral auxiliaries or chiral catalysts. numberanalytics.com
Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful alternative to traditional metal-based catalysts, often providing high selectivity under mild reaction conditions. numberanalytics.com
Transition-Metal Catalysis : Catalysts based on metals like palladium and copper are widely used for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks with high efficiency. numberanalytics.comhu-berlin.de Reactions like the Suzuki and Heck couplings are fundamental to modern synthesis. hu-berlin.de
The development of these advanced synthetic methodologies allows chemists to tackle increasingly complex molecular targets, from potent natural products to novel materials with tailored functions. nih.govnumberanalytics.com This continuous innovation in synthetic strategy is what drives progress in medicine, materials science, and beyond. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrClNO2 |
|---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
ethyl 3-amino-5-bromo-2-chlorobenzoate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3 |
InChI Key |
VTIFYUVOLCAONP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for Ethyl 3 Amino 5 Bromo 2 Chlorobenzoate
Retrosynthetic Analysis of Ethyl 3-amino-5-bromo-2-chlorobenzoate
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials.
Disconnection Strategies for the Ester Moiety
The most logical initial disconnection in this compound is the ester linkage. This C-O bond can be broken to reveal the corresponding carboxylic acid, 3-amino-5-bromo-2-chlorobenzoic acid, and ethanol (B145695). This disconnection is based on the well-established Fischer-Speier esterification reaction, a reliable method for forming esters from carboxylic acids and alcohols.
Approaches to Aromatic Halogenation and Amination
Further disconnection of the substituted benzoic acid precursor, 3-amino-5-bromo-2-chlorobenzoic acid, involves the removal of the amino, bromo, and chloro groups. The order of these disconnections is critical to ensure the correct regiochemistry of the final product. A plausible retrosynthetic pathway would start from a simpler, commercially available precursor like 2-chlorobenzoic acid.
The synthetic strategy would then involve a series of electrophilic aromatic substitution reactions. The directing effects of the substituents on the aromatic ring must be carefully considered at each step. For instance, the carboxyl group is a meta-director, while the amino group is a strong ortho-, para-director. The chloro group is an ortho-, para-director but is deactivating. A potential forward synthesis could involve:
Nitration of 2-chlorobenzoic acid to introduce a nitro group, which is a strong deactivating and meta-directing group.
Bromination of the resulting nitro-chlorobenzoic acid. The positions of the existing substituents will direct the bromine to the desired position.
Reduction of the nitro group to an amino group. This is a common transformation, often achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.
Esterification of the resulting 3-amino-5-bromo-2-chlorobenzoic acid with ethanol to yield the final product.
Direct Esterification Approaches for Substituted Benzoic Acids
The final step in the proposed synthesis is the esterification of 3-amino-5-bromo-2-chlorobenzoic acid. Several methods can be employed for this transformation, each with its own advantages and considerations.
Catalyst Optimization in Fischer Esterification Analogues
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. operachem.com For a sterically hindered and electronically complex substrate like 3-amino-5-bromo-2-chlorobenzoic acid, the choice of catalyst is crucial for achieving a good yield.
Common catalysts for Fischer esterification include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids such as boron trifluoride (BF₃). operachem.com For substrates that are sensitive to strong acids, milder catalysts or alternative methods may be necessary. The optimization of the catalyst involves considering its activity, selectivity, and compatibility with the functional groups present in the substrate.
Table 1: Comparison of Catalysts for Fischer Esterification of Substituted Benzoic Acids
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | Inexpensive, highly active | Can cause side reactions (e.g., dehydration, charring), harsh conditions |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in excess alcohol or with a Dean-Stark trap | Solid, easier to handle than H₂SO₄, effective | Still a strong acid, may not be suitable for sensitive substrates |
| Boron Trifluoride (BF₃) | Often used as a complex (e.g., BF₃·OEt₂) | Highly effective Lewis acid catalyst | Gaseous, corrosive, requires anhydrous conditions |
| Solid Acid Catalysts (e.g., Dowex H⁺) | Reflux in alcohol | Reusable, easy to separate from the reaction mixture, environmentally friendly nih.gov | May have lower activity than homogeneous catalysts |
Microwave-Assisted Synthesis Protocols for Substituted Benzoates
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. ajrconline.org In the context of esterification, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net This is due to the efficient and uniform heating of the reaction mixture.
Microwave-assisted esterification can be performed using the same catalysts as in traditional Fischer esterification. The optimization of microwave protocols involves adjusting parameters such as power, temperature, and reaction time to achieve the desired conversion without causing decomposition of the starting materials or product.
Table 2: Microwave-Assisted vs. Conventional Heating for Esterification
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours ajrconline.org |
| Energy Consumption | Higher | Lower |
| Temperature Control | Less precise, potential for localized overheating | Precise and uniform heating |
| Yields | Often comparable or lower | Often higher due to reduced side reactions ajrconline.org |
Green Chemistry Principles in Esterification Processes
The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. In the context of the esterification of 3-amino-5-bromo-2-chlorobenzoic acid, several green chemistry principles can be applied:
Atom Economy : This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.com Fischer esterification has a good atom economy, as the only byproduct is water.
Use of Safer Solvents : Traditional esterification often uses an excess of the alcohol as the solvent. While this can drive the equilibrium towards the product, it can also lead to large volumes of solvent waste. The use of greener solvents, such as bio-based alcohols or solvent-free conditions where possible, is a key consideration.
Energy Efficiency : Microwave-assisted synthesis is an example of a more energy-efficient approach compared to conventional refluxing. ajrconline.org
Catalysis : The use of reusable solid acid catalysts, such as ion-exchange resins, aligns with the principles of green chemistry by simplifying product purification and reducing waste. nih.gov
Process Mass Intensity (PMI) : This metric considers the total mass of materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. acsgcipr.org A lower PMI indicates a greener process. By optimizing solvent use and reaction conditions, the PMI of the synthesis of this compound can be minimized.
Table 3: Green Chemistry Metrics for Esterification
| Metric | Definition | Ideal Value | Relevance to Esterification |
|---|---|---|---|
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Fischer esterification generally has a high atom economy. primescholars.com |
| E-Factor | Total mass of waste / Mass of product | 0 | Can be improved by using recyclable catalysts and minimizing solvent use. |
| Process Mass Intensity (PMI) | Total mass input / Mass of product | 1 | A comprehensive measure of the overall efficiency of the process. acsgcipr.org |
Precursor Functionalization and Convergent Synthesis Strategies
The construction of the target molecule is typically achieved through a linear sequence of reactions, starting from a less complex benzoate (B1203000) intermediate. A common and logical synthetic pathway involves the sequential halogenation and nitration of an appropriate precursor, followed by the reduction of the nitro group to the desired amine.
A plausible synthetic route begins with Ethyl 2-chlorobenzoate. This starting material already contains the ester and the C2-chloro substituent. The synthesis would then proceed via the following key steps:
Regioselective bromination to introduce the bromine atom at the C5 position.
Regioselective nitration to add a nitro group at the C3 position.
Reduction of the nitro group to form the final C3-amino group.
This strategy ensures that each functional group is introduced in a controlled manner, guided by the electronic properties of the substituents present in the intermediate steps.
The regioselectivity of halogenation is dictated by the directing effects of the substituents on the aromatic ring. In the synthesis of this compound, the chlorine atom is typically incorporated in the starting material, such as 2-chlorobenzoic acid, which is then esterified.
Starting with Ethyl 2-chlorobenzoate, the next step is regioselective bromination. The chloro group is an ortho-, para-director, while the ethyl ester group is a meta-director. Both substituents direct the incoming electrophile (Br+) to the C5 position, leading to the formation of Ethyl 5-bromo-2-chlorobenzoate with high selectivity. Electrophilic aromatic bromination is a standard method for preparing aryl bromides and can be achieved using various brominating agents. nih.gov
Table 1: Directing Effects of Substituents in the Bromination of Ethyl 2-chlorobenzoate
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Chloro (-Cl) | C2 | Deactivating, Ortho-, Para-directing | Directs incoming electrophile to C4 and C6 |
| Ethyl Ester (-COOEt) | C1 | Deactivating, Meta-directing | Directs incoming electrophile to C3 and C5 |
| Combined Effect | | | Strong preference for substitution at the C5 position |
Various reagents can be employed for such transformations, including molecular bromine (Br₂) with a Lewis acid catalyst, or N-Bromosuccinimide (NBS). google.com Copper-catalyzed methods have also been developed for the regioselective chlorination and bromination of arenes. rsc.orgrsc.org
For the target molecule, this compound, which is achiral, stereoselective considerations are not applicable. The challenge lies in the regioselective introduction of the amino group at the C3 position.
This is typically accomplished by the nitration of the Ethyl 5-bromo-2-chlorobenzoate intermediate, followed by the reduction of the resulting nitro group. The directing effects of the substituents on this intermediate guide the nitration reaction. The C2-chloro and C5-bromo groups are ortho-, para-directors, while the C1-ester group is a meta-director. The C3 position is ortho to the C2-chloro group and meta to both the C1-ester and C5-bromo groups, making it the most electronically favorable site for electrophilic nitration.
Following successful nitration to yield Ethyl 5-bromo-2-chloro-3-nitrobenzoate, the amino group is installed via reduction. Common methods for the reduction of an aromatic nitro group to an amine include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction using metals in acidic conditions (e.g., tin, iron, or zinc in HCl).
Modern synthetic organic chemistry offers powerful alternatives for the formation of carbon-nitrogen bonds, most notably the Buchwald-Hartwig amination. researchgate.net This palladium-catalyzed cross-coupling reaction has become a widely used method for synthesizing aromatic amines from aryl halides or triflates. organic-chemistry.org
In a hypothetical synthesis of this compound, this reaction could be employed by using a precursor such as Ethyl 3,5-dibromo-2-chlorobenzoate. The greater reactivity of the C-Br bond at the C3 position relative to the C5 position (due to the electronic environment) could potentially allow for a selective mono-amination.
The key components of a Buchwald-Hartwig amination reaction include:
An aryl halide or triflate (the precursor).
An amine source (e.g., ammonia (B1221849), an amine, or an ammonia surrogate). nih.gov
A palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂).
A phosphine (B1218219) ligand (e.g., biaryl phosphine ligands) which is crucial for catalyst stability and reactivity. organic-chemistry.orgnih.gov
A base (e.g., sodium tert-butoxide).
While a classical nitration/reduction sequence is often robust for this substitution pattern, palladium-catalyzed methods provide an important tool for aromatic functionalization, especially in complex molecule synthesis where functional group tolerance is critical. organic-chemistry.org Similarly, nickel-catalyzed amination of related phenol (B47542) derivatives (aryl carbamates) has also been reported as an effective C-N bond-forming strategy. nih.gov
Purification and Isolation Techniques for Complex Benzoate Esters
The successful synthesis of a target compound relies heavily on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. For complex molecules like substituted benzoate esters, a combination of chromatographic and crystallization methods is often necessary. numberanalytics.com
Chromatography is a primary technique for the purification of organic compounds. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov
Column Chromatography: This is the most common preparative-scale purification method. For a molecule like this compound, which possesses moderate polarity, normal-phase chromatography using silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the mobile phase is effective. The solvent gradient is optimized to achieve separation between the product and impurities.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and efficiency compared to standard column chromatography. nih.gov It can be used for both analytical and preparative purposes. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water), is particularly well-suited for separating aromatic esters. sielc.com By adjusting the mobile phase composition, pH, and flow rate, fine-tuned separations can be achieved. nih.gov
Table 2: Comparison of Chromatographic Methods for Benzoate Ester Purification
| Technique | Stationary Phase | Mobile Phase | Principle | Application |
|---|---|---|---|---|
| Normal-Phase Column Chromatography | Polar (e.g., Silica Gel) | Non-polar/Polar Mixture (e.g., Hexane/EtOAc) | Separation based on polarity; polar compounds elute slower. | Routine, large-scale purification. |
| Reversed-Phase HPLC (RP-HPLC) | Non-polar (e.g., C18) | Polar (e.g., Acetonitrile/Water) | Separation based on hydrophobicity; non-polar compounds elute slower. | High-resolution analysis and purification. |
Crystallization is a powerful purification technique for solid compounds, capable of yielding material of very high purity. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by slow cooling to allow the desired compound to form crystals while impurities remain in the mother liquor. google.com
Optimizing a recrystallization procedure involves several key factors:
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A single solvent or a binary solvent system (one "good" solvent and one "poor" solvent) can be used. For halogenated aromatic compounds, solvents like toluene, chloroform, or alcohols are often employed. google.com
Cooling Rate: Slow and controlled cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Seeding: Introducing a small seed crystal of the pure compound can help induce crystallization if spontaneous nucleation is slow.
Intermolecular Interactions: For highly halogenated molecules, non-covalent interactions such as halogen bonding can play a significant role in the crystal packing and stability of the crystal lattice, influencing the crystallization process. nih.govmdpi.comoup.com
The final purity of the isolated solid is often assessed by its melting point and by analytical techniques such as HPLC or NMR spectroscopy.
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Ethyl 3-amino-5-bromo-2-chlorobenzoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.
High-Resolution 1H NMR Studies on Chemical Shift Anomalies in Substituted Benzoates
The 1H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the protons of the ethyl ester group. The aromatic region would feature two protons, while the ethyl group would present a quartet and a triplet. However, the chemical shifts of protons on highly substituted benzene (B151609) rings can be complex and sometimes deviate from standard predictions.
Recent studies on substituted benzoic acid esters have highlighted that substituents positioned ortho to the ester group can lead to anomalous 1H NMR chemical shifts. bohrium.comresearchwithnj.comnih.gov These deviations arise from a combination of steric and electronic effects that are not always accurately captured by empirical prediction software. bohrium.com In the case of this compound, the chlorine atom at the C2 position (ortho to the ester) is expected to exert such an influence. This effect, combined with the electronic contributions from the amino and bromo groups, can lead to unexpected upfield or downfield shifts of the aromatic protons. Density Functional Theory (DFT) calculations have been employed to better understand and predict these variances between expected and experimental chemical shifts in similar compounds. nih.gov
Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic H-4 | ~7.0 - 7.5 | Doublet | ~2-3 |
| Aromatic H-6 | ~7.5 - 8.0 | Doublet | ~2-3 |
| -NH2 | ~4.0 - 5.0 | Broad Singlet | - |
| -O-CH2-CH3 | ~4.3 | Quartet | ~7.1 |
13C NMR and 2D NMR (COSY, HMQC, HMBC) for Definitive Connectivity
The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.orglibretexts.org The spectrum of this compound would show nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon of the ester group, which is expected at the lower field end of the spectrum (~165 ppm).
To definitively assign each 1H and 13C signal and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, it would show a correlation between the quartet and triplet of the ethyl group, confirming their adjacency. It would also show a weak correlation between the two aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons and the carbons of the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, the protons of the ethyl group (-O-CH2-) would show a correlation to the ester's carbonyl carbon. The aromatic protons would show correlations to several other aromatic carbons, helping to confirm the substitution pattern on the benzene ring.
Investigation of Aromatic Ring Current Effects on Spectroscopic Signatures
The chemical shifts of protons attached to an aromatic ring are significantly influenced by the aromatic ring current. wikipedia.org When placed in an external magnetic field, the delocalized π-electrons of the benzene ring circulate, inducing a secondary magnetic field. wikipedia.org This induced field opposes the external field in the center of the ring but reinforces it on the outer edge, where the aromatic protons are located. libretexts.orglibretexts.org This reinforcement causes the protons to be "deshielded," resulting in their characteristic downfield chemical shifts, typically in the range of 6.5-8.0 ppm. libretexts.org
The substituents on the benzene ring of this compound modulate this ring current. The electron-donating amino group (-NH2) increases the electron density in the ring, enhancing the ring current and potentially increasing the deshielding effect. Conversely, the electron-withdrawing halogen (-Br, -Cl) and ester (-COOEt) groups decrease the electron density, which can slightly weaken the ring current. The final observed chemical shifts of the aromatic protons are a net result of these competing electronic effects and the anisotropic effects of the substituents.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Characteristic Absorption Frequencies of Ester, Amine, and Halogen Moieties
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
Ester Group (-COOEt): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the range of 1715-1735 cm-1. libretexts.org The conjugation with the aromatic ring typically lowers this frequency from that of a saturated aliphatic ester. Additionally, two distinct C-O stretching bands are expected in the 1300-1000 cm-1 region. orgchemboulder.com
Amine Group (-NH2): A primary aromatic amine will typically show two medium-intensity absorption bands in the 3500-3300 cm-1 region, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com An N-H bending vibration is also expected around 1650-1580 cm-1.
Aromatic Ring (C=C): Several sharp, medium-intensity bands from C=C stretching vibrations within the aromatic ring are expected in the 1600-1450 cm-1 region. thieme-connect.de
Halogen Moieties (C-Cl, C-Br): The C-Cl and C-Br stretching vibrations typically appear in the fingerprint region of the IR spectrum, below 1000 cm-1. The C-Cl stretch for aromatic chlorides is usually found in the 1100-1000 cm-1 range, while the C-Br stretch is observed at lower frequencies, typically between 600-500 cm-1.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) | Intensity |
|---|---|---|---|
| Amine (-NH2) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium (two bands) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |
| Ester (C=O) | C=O Stretch | 1715 - 1735 | Strong, Sharp |
| Amine (-NH2) | N-H Bend | 1650 - 1580 | Medium |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium (multiple bands) |
| Ester (C-O) | C-O Stretch | 1300 - 1000 | Strong (two bands) |
| Aryl-Cl | C-Cl Stretch | 1100 - 1000 | Medium to Strong |
Analysis of Intramolecular Interactions via IR Band Shifts
The positions of IR absorption bands can be sensitive to the molecular environment, including intramolecular interactions like hydrogen bonding. nih.govmdpi.com In this compound, the potential for intramolecular hydrogen bonding exists between the hydrogen atoms of the amino group and the lone pair of electrons on the oxygen of the ester's carbonyl group or the ortho-chloro substituent.
If such an interaction occurs, it would be observable as a shift in the characteristic frequencies of the involved groups. For example, hydrogen bonding typically weakens the N-H bond, causing the N-H stretching frequency to shift to a lower wavenumber (a redshift) and broaden. Similarly, the C=O stretching frequency of the ester might also shift to a lower frequency. The presence and magnitude of these shifts can provide valuable information about the strength and geometry of the intramolecular hydrogen bond, which in turn influences the preferred conformation of the molecule in the solid state or in solution.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is crucial for determining its elemental composition. For this compound, with the molecular formula C₉H₉BrClNO₂, the theoretical monoisotopic mass can be calculated with high precision.
HRMS analysis would confirm this composition by matching the experimentally measured mass to the theoretical value, typically within a few parts per million (ppm). The distinct isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would further corroborate the elemental formula. The table below lists the predicted exact masses for the molecular ion and its common adducts.
| Adduct Ion | Chemical Formula | Theoretical m/z |
|---|---|---|
| [M]⁺• | [C₉H₉⁷⁹Br³⁵ClNO₂]⁺• | 276.9505 |
| [M+H]⁺ | [C₉H₁₀⁷⁹Br³⁵ClNO₂]⁺ | 277.9583 |
| [M+Na]⁺ | [C₉H₉⁷⁹Br³⁵ClNNaO₂]⁺ | 299.9403 |
| [M+K]⁺ | [C₉H₉⁷⁹Br³⁵ClKNO₂]⁺ | 315.9142 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) which is then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting product ions provide detailed structural information. The fragmentation of ethyl benzoate (B1203000) and its substituted analogs typically involves characteristic losses from the ester group and cleavages related to the aromatic ring substituents. pharmacy180.comlibretexts.org
For this compound, the following fragmentation pathways are anticipated:
Loss of the ethoxy radical (•OC₂H₅): A primary fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (mass = 45 Da) and the formation of a stable acylium ion. pharmacy180.com
Loss of ethylene (B1197577) (C₂H₄): A McLafferty-type rearrangement can lead to the elimination of a neutral ethylene molecule (mass = 28 Da), resulting in the formation of the corresponding benzoic acid radical cation. pharmacy180.com
Loss of halogen radicals: Cleavage of the C-Br or C-Cl bonds can result in the loss of a bromine radical (•Br, 79/81 Da) or a chlorine radical (•Cl, 35/37 Da). The C-Br bond is generally weaker than the C-Cl bond and may fragment more readily.
Decarbonylation: The acylium ion formed by the loss of the ethoxy group can subsequently lose a molecule of carbon monoxide (CO, 28 Da). pharmacy180.com
The table below outlines the plausible fragmentation products.
| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|---|
| 277.9 (for ⁷⁹Br, ³⁵Cl) | •C₂H₅O | 45.03 | 232.9 | 3-amino-5-bromo-2-chlorobenzoyl cation |
| 277.9 (for ⁷⁹Br, ³⁵Cl) | C₂H₄ | 28.03 | 249.9 | 3-amino-5-bromo-2-chlorobenzoic acid radical cation |
| 277.9 (for ⁷⁹Br, ³⁵Cl) | •Br | 78.92 | 199.0 | Ethyl 3-amino-2-chlorobenzoate radical cation |
| 277.9 (for ⁷⁹Br, ³⁵Cl) | •Cl | 34.97 | 243.0 | Ethyl 3-amino-5-bromobenzoate radical cation |
| 232.9 (for ⁷⁹Br, ³⁵Cl) | CO | 27.99 | 204.9 | 3-amino-5-bromo-2-chlorophenyl cation |
X-ray Crystallography and Solid-State Structural Characterization
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including molecular conformation and intermolecular interactions.
Based on crystallographic studies of analogous compounds like Methyl 2-amino-5-chlorobenzoate and Methyl 2-amino-5-bromobenzoate, the molecule of this compound is expected to be nearly planar. researchgate.netresearchgate.net The benzene ring itself would be planar, with the substituents (amino, bromo, chloro, and ethyl carboxylate groups) lying close to this plane.
The conformation of the ethyl ester group (-COOCH₂CH₃) relative to the aromatic ring would be a key feature. Steric hindrance from the ortho-chloro substituent might cause the ester group to be twisted out of the plane of the benzene ring to some degree.
In the solid state, molecules would likely arrange themselves in a way that maximizes favorable intermolecular interactions, such as hydrogen bonding and halogen bonding. This typically results in the formation of well-ordered stacks or layers. The crystal packing of aminobenzoic acids and their derivatives is often governed by the formation of hydrogen-bonded chains or dimers. ucl.ac.ukresearchgate.net
Non-covalent interactions play a crucial role in defining the crystal structure.
Hydrogen Bonding: The presence of an amino group (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor) makes hydrogen bonding a dominant feature.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond between one of the N-H protons of the amino group and the carbonyl oxygen of the ester is highly probable. This interaction would form a stable six-membered ring, a feature commonly observed in ortho-aminobenzoates. researchgate.netresearchgate.net
Intermolecular Hydrogen Bonding: The remaining N-H proton of the amino group would be available for intermolecular hydrogen bonding, likely with the carbonyl oxygen of a neighboring molecule. rsc.org This interaction could link molecules into one-dimensional chains or centrosymmetric dimers, which are common motifs in the crystal structures of aminobenzoic acids and their esters. researchgate.netnih.gov
Halogen Bonding: Halogen bonds are directional non-covalent interactions where a halogen atom acts as an electrophilic species (a σ-hole donor). nih.gov The strength of this interaction generally follows the trend I > Br > Cl > F. nih.gov
In the crystal lattice of this compound, the bromine atom is the most likely candidate to act as a halogen bond donor. It could form interactions with electronegative atoms on adjacent molecules, such as the carbonyl oxygen (C-Br···O=C) or the amino nitrogen (C-Br···N).
The chlorine atom could also participate in weaker halogen bonding interactions. mdpi.com These interactions, along with hydrogen bonds and van der Waals forces, would collectively determine the final crystal packing arrangement.
The table below summarizes the potential non-covalent interactions.
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Intramolecular H-Bond | Amino Group (N-H) | Carbonyl Oxygen (O=C) | Forms a stable six-membered pseudo-ring, influencing molecular conformation. |
| Intermolecular H-Bond | Amino Group (N-H) | Carbonyl Oxygen (O=C) of adjacent molecule | Links molecules into chains or dimers, directing crystal packing. |
| Halogen Bond (Type I) | Bromine (C-Br) | Carbonyl Oxygen (O=C) of adjacent molecule | A directional interaction contributing to the supramolecular assembly. |
| Halogen Bond (Type II) | Chlorine (C-Cl) | Amino Nitrogen (N) of adjacent molecule | A weaker, but potentially significant, interaction in the crystal lattice. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. scienceopen.com For Ethyl 3-amino-5-bromo-2-chlorobenzoate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can elucidate its fundamental properties. researchgate.netresearchgate.net
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles are systematically adjusted to locate the global minimum on the potential energy surface.
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound This table presents hypothetical but representative data based on DFT calculations for similar substituted benzoates.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-Cl | 1.74 Å |
| C5-Br | 1.91 Å | |
| C3-N | 1.39 Å | |
| C1-C(O)O | 1.49 Å | |
| Bond Angle | Cl-C2-C3 | 121.5° |
| Br-C5-C4 | 119.8° | |
| H-N-H | 115.0° | |
| Dihedral Angle | C2-C1-C(O)-O | ~15° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the amino group, due to the electron-donating nature of the amino substituent and the π-system of the ring. The LUMO, conversely, is likely to be distributed over the benzene ring and the electron-withdrawing carbonyl group of the ester.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. DFT calculations can provide precise energy values for these orbitals, allowing for the quantification of the gap and prediction of the molecule's electronic transition properties. researchgate.netasianpubs.org
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap This table presents hypothetical but representative data based on DFT/B3LYP calculations for analogous aromatic compounds.
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
DFT calculations are a reliable tool for predicting spectroscopic data, which can be invaluable for structural confirmation. nih.govbohrium.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. researchgate.netresearchgate.net
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. ucl.ac.uk These predicted shifts can then be compared with experimental data for verification. The calculations are sensitive to the electronic environment of each atom, accounting for the inductive effects of the halogen substituents and the resonance effects of the amino and ester groups. Discrepancies between predicted and experimental shifts in substituted benzoic acid esters have been explored using detailed computational studies to better understand these variances. nih.govbohrium.com
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) relative to TMS This table presents hypothetical but representative chemical shifts based on GIAO-DFT calculations for similar structures.
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C1 | 132.5 | H4 | 7.15 |
| C2 | 120.1 | H6 | 7.80 |
| C3 | 148.9 | NH₂ | 4.50 |
| C4 | 118.7 | -CH₂- | 4.35 |
| C5 | 115.3 | -CH₃ | 1.38 |
| C6 | 135.8 | ||
| C=O | 165.4 |
Quantum Chemical Calculations for Reactivity Predictions
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. walisongo.ac.idresearchgate.net It is mapped onto the electron density surface, with colors indicating different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack.
For this compound, the ESP map would likely show a significant negative potential (red) around the oxygen atoms of the ester's carbonyl group and the nitrogen of the amino group, highlighting their nucleophilic character. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and potentially near the carbon atom of the carbonyl group, indicating sites for nucleophilic interaction. The halogen atoms can exhibit a dual nature, with negative potential around their circumference and a region of positive potential (a "sigma-hole") along the axis of the C-X bond, which can influence intermolecular interactions. walisongo.ac.id
The sites most susceptible to nucleophilic and electrophilic attack can be more quantitatively predicted using reactivity descriptors derived from conceptual DFT, such as Fukui functions or condensed-to-atom Fukui indices. mdpi.com These indices quantify the change in electron density at a specific atomic site upon the addition or removal of an electron.
Electrophilic Attack: The site with the highest value for the Fukui function f⁻(r) is the most likely to be attacked by an electrophile. For this compound, this is predicted to be the C4 and C6 positions of the aromatic ring, which are activated by the ortho, para-directing amino group.
Nucleophilic Attack: The site with the highest value for the Fukui function f⁺(r) is the most favorable for nucleophilic attack. The carbonyl carbon of the ester group is a primary candidate for this type of reaction, a common reactivity pattern for esters. nih.gov The carbon atoms attached to the halogens (C2 and C5) could also be susceptible to nucleophilic aromatic substitution under certain conditions.
These theoretical predictions are invaluable for designing synthetic routes and understanding the mechanistic pathways involving this compound.
Reaction Mechanism Elucidation via Computational Pathways:
Energy Profiles of Potential Reaction Pathways:No literature could be located that maps out the energy landscapes for the potential reaction pathways leading to or involving this compound. These profiles are essential for predicting the most likely reaction mechanisms.
While computational chemistry is a powerful tool for investigating molecular properties and behaviors, its application to this compound has not yet been reported in accessible scientific literature. Future research in this area would be necessary to generate the data required for a comprehensive analysis as outlined.
Reactivity and Mechanistic Studies of Ethyl 3 Amino 5 Bromo 2 Chlorobenzoate
Reactions Involving the Ester Functionality
The ethyl ester group in Ethyl 3-amino-5-bromo-2-chlorobenzoate is a primary site for nucleophilic attack at the carbonyl carbon. The reactivity of this group is modulated by the electronic environment of the benzene (B151609) ring. The presence of electron-withdrawing groups (bromo and chloro) is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating amino group may slightly diminish this effect through resonance.
Transesterification Reactions and Their Kinetics
Transesterification is a crucial reaction for esters, involving the exchange of the alkoxy group with another alcohol. For this compound, this can be represented by the following general reaction:
C9H9BrClNO2 + R'OH ⇌ C7H4BrClNO2R' + C2H5OH
This equilibrium reaction is typically catalyzed by either an acid or a base. The kinetics of such reactions are influenced by several factors including the nature of the alcohol (R'OH), the catalyst, temperature, and the electronic and steric effects of the substituents on the benzoate (B1203000) ring.
Table 1: Predicted Relative Transesterification Rates with Methanol
| Compound | Substituents | Predicted Relative Rate |
| Ethyl Benzoate | None | 1 |
| Ethyl 4-nitrobenzoate | 4-NO2 (strongly withdrawing) | >1 |
| Ethyl 4-methoxybenzoate | 4-OCH3 (donating) | <1 |
| This compound | 3-NH2, 5-Br, 2-Cl | >1 (net withdrawing effect) |
This table is illustrative and based on general principles of electronic effects on reaction kinetics.
Hydrolysis Mechanisms under Acidic and Basic Conditions
The hydrolysis of this compound to its corresponding carboxylic acid, 3-amino-5-bromo-2-chlorobenzoic acid, can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.
Acid-Catalyzed Hydrolysis:
Base-Promoted Hydrolysis (Saponification):
Table 2: Comparison of Acidic and Basic Hydrolysis Mechanisms
| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |
| Catalyst/Reagent | Acid (e.g., H2SO4, HCl) | Base (e.g., NaOH, KOH) |
| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by OH- |
| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |
| Leaving Group | Ethanol (B145695) (C2H5OH) | Ethoxide ion (C2H5O-) |
| Reversibility | Reversible | Irreversible |
| Final Product | Carboxylic acid | Carboxylate salt (prior to acidification) |
Nucleophilic Acyl Substitution Reactions
Beyond hydrolysis and transesterification, the ester functionality of this compound can undergo a variety of other nucleophilic acyl substitution reactions. masterorganicchemistry.com These reactions involve the replacement of the ethoxy group (-OCH2CH3) with another nucleophile. The general mechanism involves the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. libretexts.org
Examples of nucleophiles and the corresponding products include:
Ammonia (B1221849) (NH3) or amines (RNH2, R2NH): leading to the formation of amides.
Grignard reagents (RMgX): resulting in the formation of tertiary alcohols after a double addition. libretexts.org
Hydride reagents (e.g., LiAlH4): causing reduction to a primary alcohol. libretexts.org
The reactivity in these substitutions follows the general trend where more reactive acyl compounds can be converted to less reactive ones. youtube.com The presence of the electron-withdrawing halogen atoms on the aromatic ring of this compound is expected to make its ester group more reactive towards nucleophilic acyl substitution compared to unsubstituted ethyl benzoate.
Transformations of the Aromatic Ring
The aromatic ring of this compound is substituted with an activating group (amino) and two deactivating groups (bromo and chloro). This substitution pattern creates a complex interplay of directing effects that govern the regioselectivity of further aromatic substitution reactions.
Regioselectivity and Reactivity in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the existing substituents determine the position of the incoming electrophile.
Amino group (-NH2): A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.
Bromo (-Br) and Chloro (-Cl) groups: Deactivating, ortho-, para-directing groups. They withdraw electron density through induction but can donate through resonance.
The positions on the ring are C1 (with the ester), C2 (Cl), C3 (NH2), C4 (H), C5 (Br), and C6 (H). The available positions for substitution are C4 and C6. The directing effects of the substituents are as follows:
The amino group at C3 directs ortho to C2 and C4, and para to C6.
The chloro group at C2 directs ortho to C1 and C3, and para to C5.
The bromo group at C5 directs ortho to C4 and C6, and para to C2.
Considering these effects, the C4 and C6 positions are the most likely sites for electrophilic attack. The powerful activating and directing effect of the amino group is expected to be the dominant factor. Both C4 and C6 are ortho/para to the amino group and ortho to a halogen. Steric hindrance from the adjacent chloro group might slightly disfavor substitution at C2 if it were available. Therefore, a mixture of 4- and 6-substituted products would be anticipated, with the precise ratio depending on the specific electrophile and reaction conditions.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Directing Effects | Predicted Reactivity |
| C4 | Ortho to -NH2, Ortho to -Br | High |
| C6 | Para to -NH2, Ortho to -Br | High |
Nucleophilic Aromatic Substitution with Halogen Displacement
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (typically a halide) on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com
In this compound, the aromatic ring is not strongly activated towards SNAr because it lacks powerful electron-withdrawing groups like a nitro group in the ortho or para positions relative to the halogens. The amino group is electron-donating, which further disfavors the SNAr mechanism.
However, under forcing conditions (high temperature, high pressure, and a strong nucleophile), displacement of one of the halogens might be possible. The relative lability of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. Therefore, the chloro group would be a slightly better leaving group than the bromo group. The positions ortho and para to the ester group (an electron-withdrawing group) are C2, C6 and C4. The chloro group is at C2, making it a potential site for substitution.
Alternatively, under extremely strong basic conditions (e.g., with sodium amide), a benzyne (B1209423) elimination-addition mechanism could occur, leading to a mixture of products.
Cross-Coupling Reactions at Bromo and Chloro Positions (e.g., Sonogashira, Suzuki, Stille)
The presence of two different halogen atoms on the aromatic ring, bromine and chlorine, allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The selectivity of these reactions is governed by the relative bond strengths of the carbon-halogen bonds (C-Cl > C-Br > C-I) and, consequently, their propensity to undergo oxidative addition to a low-valent palladium center. The C-Br bond is weaker and more reactive than the C-Cl bond, enabling chemoselective coupling at the C5 position while leaving the C2 chloro substituent intact. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne. For this compound, the reaction is expected to occur selectively at the C-Br bond. wikipedia.org Typical conditions involve a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgnih.gov The higher reactivity of aryl bromides compared to aryl chlorides allows the reaction to proceed at the C5 position without affecting the C2 position. wikipedia.org
Suzuki Coupling: The Suzuki reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester). This is a robust and widely used method for forming biaryl compounds. Research on substrates containing both bromo and chloro substituents demonstrates that selective coupling at the C-Br bond is highly efficient. nih.gov The oxidative addition of the palladium catalyst to the C-Br bond is significantly faster than to the C-Cl bond, ensuring high regioselectivity. nih.govacs.org
Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with the aryl halide. wikipedia.org Similar to other palladium-catalyzed processes, the reactivity order for halides is I > Br >> Cl. nih.govlibretexts.org Consequently, the reaction with this compound would selectively form a new carbon-carbon bond at the C5 position. The reaction is compatible with a wide range of functional groups, including the amine and ester moieties present in the substrate. libretexts.orgacs.org
The following table summarizes representative conditions for these selective cross-coupling reactions.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | THF or DMF | Ethyl 3-amino-2-chloro-5-(alkynyl)benzoate |
| Suzuki | Boronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene | Ethyl 3-amino-5-aryl-2-chlorobenzoate |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | (Not always required) | Toluene or DMF | Ethyl 3-amino-2-chloro-5-(R)benzoate |
Reactions of the Amine Group
The primary aromatic amine at the C3 position is a key functional handle, acting as a nucleophile or as a precursor to a diazonium salt for further transformations.
The lone pair of electrons on the nitrogen atom of the amino group allows it to react with various electrophiles.
Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding N-acyl derivative (an amide). google.comresearchgate.net This reaction is typically high-yielding and can be used to protect the amine or to introduce new functionalities.
Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as overalkylation to form a quaternary ammonium (B1175870) salt.
Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields stable sulfonamides. libretexts.orgcbijournal.com This reaction, often part of the Hinsberg test, is a robust method for derivatizing primary amines. libretexts.org The resulting sulfonamide has significantly different chemical properties compared to the starting amine.
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl Amide |
| Alkylation | Methyl Iodide (CH₃I) | N-Methyl / N,N-Dimethyl Amine |
| Sulfonylation | Toluenesulfonyl Chloride (TsCl) | N-Tosyl Sulfonamide |
Diazotization of the primary aromatic amine provides a versatile intermediate, the diazonium salt, which can be converted into a wide array of functional groups. organic-chemistry.org The reaction is typically performed by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). numberanalytics.com The resulting diazonium group (-N₂⁺) is an excellent leaving group as dinitrogen gas (N₂). masterorganicchemistry.com
This intermediate can undergo several transformations, most notably the Sandmeyer reaction, where copper(I) salts are used as catalysts to introduce various nucleophiles. numberanalytics.comucla.eduwikipedia.org
Sandmeyer Reactions:
With CuCl or CuBr, the diazonium group is replaced by -Cl or -Br, respectively.
With CuCN, a nitrile group (-CN) is introduced.
Other Transformations:
Reaction with potassium iodide (KI) yields the corresponding aryl iodide. organic-chemistry.org
Heating the diazonium salt in water introduces a hydroxyl group (-OH), forming a phenol (B47542). wikipedia.org
Reaction with hypophosphorous acid (H₃PO₂) results in reductive deamination, replacing the diazonium group with a hydrogen atom. masterorganicchemistry.com
| Transformation | Reagents | Group Introduced |
|---|---|---|
| Sandmeyer (Chlorination) | CuCl, HCl | -Cl |
| Sandmeyer (Bromination) | CuBr, HBr | -Br |
| Sandmeyer (Cyanation) | CuCN, KCN | -CN |
| Iodination | KI | -I |
| Hydroxylation | H₂O, Heat | -OH |
| Reduction | H₃PO₂ | -H |
Intramolecular Cyclization and Rearrangement Pathways
The arrangement of functional groups in this compound allows for the exploration of intramolecular reactions.
The ortho relationship between the amino group and the ethyl ester moiety is characteristic of an anthranilate derivative. Such structures are well-known precursors for the synthesis of fused heterocyclic systems, particularly quinazolinones and their derivatives. nih.govresearchgate.net
One potential pathway involves the reaction of the anthranilate with a one-carbon electrophile. For instance, condensation with isocyanates followed by base-catalyzed cyclization is a common route to quinazoline-2,4-diones. google.comorganic-chemistry.org In this process, the amine first acts as a nucleophile, attacking the isocyanate. The resulting urea (B33335) intermediate then undergoes an intramolecular cyclization via nucleophilic attack on the ester carbonyl, with subsequent elimination of ethanol to form the heterocyclic ring. While direct intramolecular amidation between the amine and the ester to form a lactam is thermodynamically challenging, it can be forced under harsh thermal conditions, often with limited success.
| Reactant | Conditions | Potential Heterocyclic Product |
|---|---|---|
| Alkyl Isocyanate (R-NCO) | 1. Addition, 2. Base (e.g., NaOMe) | Substituted Quinazoline-2,4-dione |
| Formamide (HCONH₂) | High Temperature | Substituted Quinazolin-4-one |
Major skeletal rearrangements are not commonly reported for simple substituted aminobenzoates under typical synthetic conditions. Classical rearrangement reactions like the Hofmann, Curtius, Beckmann, or Smiles rearrangements are highly substrate-specific and require particular functional groups and conditions that are not inherent to this compound itself. thermofisher.comwiley-vch.de
For instance, a Hofmann rearrangement begins with a primary amide, not an amine and an ester. byjus.com A Smiles rearrangement would necessitate a different substitution pattern to facilitate intramolecular nucleophilic aromatic substitution. Therefore, this molecule is generally considered a stable synthetic building block, and its reaction pathways are dominated by the transformations of its individual functional groups rather than by molecular rearrangements. Any such rearrangement would likely require multi-step modifications of the parent molecule to install the necessary functionalities. masterorganicchemistry.com
Application As a Synthetic Intermediate and Building Block in Complex Organic Synthesis
Precursor for Advanced Aromatic Heterocycles
The structural framework of Ethyl 3-amino-5-bromo-2-chlorobenzoate is well-suited for the synthesis of various heterocyclic systems, which are core components of many functional materials and specialty chemicals.
Synthesis of Polysubstituted Anilines and Benzoic Acid Derivatives
The amino group of this compound can be readily acylated, alkylated, or used as a directing group in further electrophilic aromatic substitutions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups. Furthermore, the halogens can be subjected to various cross-coupling reactions. For instance, the Ullmann condensation is a classic method for forming carbon-nitrogen bonds, and while direct examples with this specific substrate are not prevalent, the reaction of 2-chlorobenzoic acids with aminothiazoles has been reported to yield fused heterocyclic systems. researchgate.net This suggests that this compound could undergo similar transformations.
Table 1: Potential Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Amino | Acylation | Amides |
| Amino | Diazotization followed by Sandmeyer Reaction | Various substituted benzoates |
| Bromo | Suzuki Coupling | Aryl-substituted aminobenzoates |
| Chloro | Nucleophilic Aromatic Substitution | Ether or amine substituted benzoates |
| Ethyl Ester | Hydrolysis | 3-amino-5-bromo-2-chlorobenzoic acid |
Exploration of Fused Ring Systems Derived from the Benzoate (B1203000) Scaffold
The ortho-disposition of the amino and chloro substituents, along with the ester group, provides a template for the synthesis of fused heterocyclic systems such as quinazolinones. The synthesis of 5-bromo-2-substituted-4(3H)-quinazolinones has been reported starting from 2-amino-6-bromobenzoic acid, a positional isomer of the hydrolyzed form of the title compound. By analogy, this compound could potentially be converted to a quinazolinone derivative through cyclization with a suitable one-carbon component after hydrolysis of the ester. The general synthetic routes to quinazolines often involve the reaction of an anthranilic acid derivative with an amine source. organic-chemistry.orgnih.gov
Scaffold for Complex Polyfunctional Molecules (non-biological focus)
The multifunctionality of this compound makes it an attractive scaffold for the construction of complex molecules with applications in material science.
Derivatization for Material Science Applications (e.g., polymer monomers, liquid crystals, dyes)
The aromatic core and multiple functional groups of this compound allow for its potential incorporation into polymers. For instance, aminobenzoic acids can be used as monomers for the synthesis of poly(ester-amide)s. researchgate.net The presence of halogen atoms could also be exploited to modify the properties of the resulting polymers, such as their thermal stability and flame retardancy.
In the field of liquid crystals, the rod-like shape of molecules derived from this benzoate could lead to mesomorphic properties. Halogenated aromatic compounds are known to be used in the design of liquid crystalline materials. whiterose.ac.ukbeilstein-journals.orguobasrah.edu.iqresearchgate.net The ability to introduce different substituents via the amino and halogen groups would allow for the fine-tuning of the liquid crystalline properties.
Furthermore, the amino group can be diazotized and coupled with electron-rich aromatic compounds to form azo dyes. internationaljournalcorner.comacs.orgmdpi.comajchem-a.com The bromo and chloro substituents on the phenyl ring would influence the color of the resulting dye.
Development of Catalyst Ligands from the Benzoate Framework
The amino and ester/carboxylic acid functionalities of this compound provide potential coordination sites for metal ions. Amino acids and their derivatives are well-known ligands in coordination chemistry and have been used to create chiral catalysts for asymmetric synthesis. nih.govrsc.orgmdpi.com By modifying the amino and carboxyl groups, it is conceivable to design ligands that can form stable complexes with transition metals, which could then be explored for their catalytic activity in various organic transformations.
Stereochemical Control in Reactions Involving the Compound
While there is no specific information on stereochemical control in reactions involving this compound, the principles of asymmetric synthesis suggest potential avenues for exploration. The amino group could be derivatized with a chiral auxiliary to direct subsequent reactions in a stereoselective manner. nih.govscielo.org.mxwikipedia.org For example, the formation of a chiral amide could influence the stereochemical outcome of reactions at other positions of the aromatic ring or at the ester group.
Future Research Directions and Unexplored Avenues
Exploration of New Reactivity Profiles Under Mild Conditions
The functional group handles on Ethyl 3-amino-5-bromo-2-chlorobenzoate—the amine, the ester, and two distinct halogen atoms—offer a rich platform for chemical diversification. However, harsh reaction conditions are often required to achieve selective transformations, which can limit functional group tolerance and lead to side products.
Future research should be directed towards exploring the compound's reactivity under mild, catalytic conditions. researchgate.net This includes:
Cross-Coupling Reactions: Developing selective palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C-Br bond, while leaving the more robust C-Cl bond intact.
Amino Group Functionalization: Investigating novel methods for diazotization, amidation, or N-arylation that avoid strong acids or high temperatures.
C-H Functionalization: Exploring the potential for direct C-H activation at the remaining unsubstituted position on the aromatic ring to introduce new functional groups without pre-functionalization.
The use of modern ligand systems and photocatalysis could unlock new reaction pathways that are currently inaccessible, allowing for the late-stage functionalization of complex molecules under exceptionally mild conditions. thieme-connect.com
| Reaction Type | Target Site | Hypothetical Mild Conditions | Potential Benefit |
|---|---|---|---|
| Suzuki Coupling | C-Br | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 50 °C | Selective C-C bond formation |
| Buchwald-Hartwig Amination | C-Br | Pd₂(dba)₃, RuPhos, NaOtBu, Dioxane, 80 °C | Selective C-N bond formation |
| Amide Coupling | -NH₂ | Acyl chloride, Pyridine (B92270), CH₂Cl₂, 0 °C to RT | Protection or derivatization of the amine |
| Photocatalytic Arylation | C-H | Iridium or Ruthenium catalyst, visible light, RT | Direct functionalization without pre-activation |
Advanced In Situ Spectroscopic Monitoring of Reactions
The optimization of chemical reactions is often hindered by a lack of real-time understanding of the reaction progress. Traditional offline analysis methods like TLC and HPLC are time-consuming and may not capture the formation of transient or unstable intermediates.
The application of Process Analytical Technology (PAT), specifically in situ spectroscopic monitoring, represents a significant avenue for future research. mdpi.com Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reactions in real time. mdpi.comspectroscopyonline.com This approach allows for:
Precise Reaction Profiling: Tracking the concentration of reactants, products, and intermediates as the reaction proceeds. nih.gov
Endpoint Determination: Accurately identifying the point of reaction completion, preventing the formation of impurities from over-reaction and optimizing cycle times.
Mechanistic Insights: Detecting short-lived intermediates, which is crucial for understanding reaction mechanisms and identifying potential pathways for side-product formation. researchgate.net
By integrating these in situ tools, researchers can rapidly develop robust and optimized processes for both the synthesis and subsequent derivatization of this compound. mdpi.com
| Spectroscopic Technique | Information Gained | Example Application |
|---|---|---|
| FTIR-ATR | Changes in functional groups (e.g., C=O, N-H) | Monitoring the conversion of the amino group during an amidation reaction. |
| Raman Spectroscopy | Vibrational modes of non-polar bonds, aromatic rings | Tracking changes in the aromatic substitution pattern during a cross-coupling reaction. |
| Process NMR | Detailed structural information on all soluble species | Quantifying isomeric purity and identifying unknown byproducts without sampling. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch manufacturing to continuous flow chemistry is revolutionizing the pharmaceutical and fine chemical industries. sterlingpharmasolutions.com Flow chemistry offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and straightforward scalability. chemicalindustryjournal.co.uk
Future research should focus on adapting the synthesis of this compound to a continuous flow platform. aurigeneservices.com This integration offers several advantages:
Enhanced Safety: Potentially hazardous reactions, such as those involving diazotization or highly exothermic steps, can be performed safely due to the small reaction volumes and superior heat transfer. nih.gov
Improved Control and Reproducibility: Precise control over temperature, pressure, and residence time leads to higher yields, better selectivity, and consistent product quality. aurigeneservices.com
Automation and Optimization: Flow reactors can be coupled with automated pumps and in-line analytical tools (as described in 7.3) to create platforms for high-throughput experimentation, enabling rapid optimization of reaction conditions.
The development of a fully automated, continuous process would significantly reduce manufacturing costs and waste, making the production of this intermediate more efficient and sustainable. amt.uk
| Parameter | Traditional Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |
| Mass Transfer | Often inefficient, requires vigorous stirring | Highly efficient due to small channel dimensions |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reactor volumes |
| Scalability | Complex, often requires re-optimization | Simpler, by running the reactor for longer times ("scaling out") |
| Process Control | Less precise control over reaction parameters | Precise and immediate control over temperature and residence time |
Q & A
Basic Research Questions
Q. How can the synthesis of Ethyl 3-amino-5-bromo-2-chlorobenzoate be optimized for high yield and purity?
- Methodological Answer : Optimize reaction conditions by employing protective groups (e.g., acetyl for the amino group) to prevent side reactions. Use anhydrous solvents and controlled temperatures (e.g., 0–5°C for bromination steps). Monitor progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane. Similar protocols for halogenated benzoates emphasize minimizing hydrolysis of the ester group during workup .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR identifies aromatic proton splitting patterns (e.g., meta-substituted bromine and chlorine), while C NMR confirms carbonyl (C=O) and substituent positions.
- IR : Peaks at ~1700 cm (ester C=O) and ~3400 cm (N-H stretch of amino group).
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion [M+H] and fragment patterns (e.g., loss of ethyl group or Br/Cl).
Cross-referencing with structurally related esters (e.g., Ethyl 2-bromo-5-fluorobenzoate) ensures accurate assignments .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store in amber vials at –20°C under inert gas (N/Ar) to prevent oxidation or moisture absorption. Avoid exposure to strong bases (risk of ester hydrolysis) or UV light (degradation of bromo/chloro substituents). Stability studies on analogous compounds show decomposition under prolonged storage at room temperature .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved for this compound?
- Methodological Answer : Use SHELXL for refinement, applying TWIN and BASF commands to model twinned data. For disordered substituents (e.g., ethyl group), split occupancy refinement and restraints on bond distances/angles improve model accuracy. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis help validate intermolecular interactions (e.g., N-H⋯O hydrogen bonds) .
Q. How does the substituent pattern influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine at position 5 acts as a leaving group in Suzuki-Miyaura couplings, while the chlorine at position 2 stabilizes the aromatic ring via electron withdrawal. Optimize Pd catalysts (e.g., Pd(PPh)) and bases (KCO) in anhydrous THF. Contrast with Ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate, where electron-withdrawing groups enhance oxidative addition rates .
Q. What strategies prevent amino group degradation during functionalization reactions?
- Methodological Answer : Protect the amino group with Boc or Fmoc groups prior to reactions involving strong electrophiles or bases. Deprotection via TFA (Boc) or piperidine (Fmoc) restores the free amine. Studies on Ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate demonstrate >90% retention of amine integrity using this approach .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G**) to map electrostatic potentials, highlighting nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against enzyme active sites (e.g., kinases) identifies hydrogen bonds between the amino group and Asp/Glu residues. Validate with MD simulations to assess binding stability .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar halogenated benzoates?
- Methodological Answer : Variability often arises from differences in halogen reactivity (Br vs. Cl) or steric hindrance from substituents. For example, Ethyl 2-bromo-5-chlorobenzoate synthesis may yield 60–85% depending on stoichiometry (1.2–1.5 eq Br). Reconcile data by standardizing reaction scales and purification methods (e.g., recrystallization vs. chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
